四(戊烷-2,4-二酮-O,O')钛

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

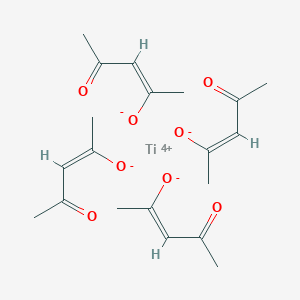

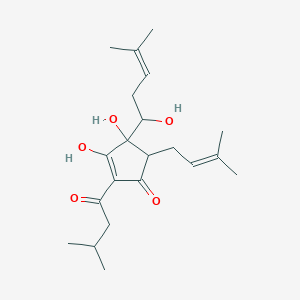

Tetrakis(pentane-2,4-dionato-O,O')titanium is a titanium complex with pentane-2,4-dione ligands. While the provided papers do not directly discuss this specific compound, they do provide insights into the chemistry of titanium complexes. For instance, the first paper discusses the synthesis and photochemistry of various titanium porphyrinates, which are related to the titanium complexes in terms of their coordination chemistry and potential reactivity . The second paper investigates the structure of a thin film deposited from a titanium complex, tetrakis-(dimethylamino)-titanium, onto a silicon substrate, which is relevant for understanding the surface chemistry and film formation of titanium complexes .

Synthesis Analysis

The synthesis of titanium complexes can vary depending on the ligands and the desired properties of the final product. In the first paper, the synthesis of oxotitanium(IV) porphyrinates is achieved by reacting titanium tetrachloride with the corresponding porphine . This method could potentially be adapted for the synthesis of Tetrakis(pentane-2,4-dionato-O,O')titanium by using pentane-2,4-dione as the ligand in a similar reaction scheme.

Molecular Structure Analysis

The molecular structure of titanium complexes is crucial for their chemical properties and reactivity. The first paper provides the crystal structure of a specific oxotitanium porphyrinate determined by single-crystal X-ray diffraction . This technique could also be applied to Tetrakis(pentane-2,4-dionato-O,O')titanium to gain detailed insights into its molecular geometry and coordination environment.

Chemical Reactions Analysis

Titanium complexes can undergo various chemical reactions, including reactions with peroxides to form peroxotitanium(IV) complexes, as described in the first paper . These reactions are significant as they can lead to the generation of reactive oxygen species like singlet oxygen, which has implications in photochemistry and materials science.

Physical and Chemical Properties Analysis

The physical and chemical properties of titanium complexes are influenced by their molecular structure and the nature of their ligands. The second paper discusses the structure of a thin film deposited from a titanium complex and how it changes with film thickness . This information is pertinent to understanding the material properties of titanium complexes, such as their stability, crystallinity, and potential as barrier films.

科学研究应用

化学气相沉积 (CVD) 和原子层沉积 (ALD) 应用四(戊烷-2,4-二酮-O,O')钛及其相关化合物广泛用于半导体行业中通过 CVD 和 ALD 工艺沉积薄膜。这些薄膜对于制造微电子器件至关重要,用作扩散阻挡层和介电层。这些化合物的分解机理对于理解它们的反应性和优化沉积工艺至关重要。例如,研究表明四(二甲氨基)钛等化合物在硅表面上进行低温分解,形成与氮化钛薄膜沉积相关的键,氮化钛薄膜用作硬涂层和微电子中的扩散阻挡层 (Rodriguez-Reyes & Teplyakov, 2008; J. C. F. R. and A. Teplyakov, 2007)。

薄膜结构分析基于四(戊烷-2,4-二酮-O,O')钛前驱体衍生的薄膜的结构和组成受薄膜厚度、表面污染物的存在和沉积条件等因素的显着影响。分析技术表明,例如,碳氮化钛薄膜可以表现出从无定形到晶体结构的转变,具体取决于沉积的厚度和条件。此类薄膜有望作为半导体器件中的阻挡材料 (Ni et al., 2007).

催化基于四(戊烷-2,4-二酮-O,O')钛的钛化合物也用于催化,例如烯烃的环氧化。这些化合物的结构模拟了多相催化剂中的活性位点,在其反应性和化学转化底物的活化中起着至关重要的作用。这些化合物与其他分子的相互作用可以显着影响催化过程,为设计更有效的催化剂系统提供见解 (Urakawa et al., 2005).

光聚合在材料科学领域,基于四(戊烷-2,4-二酮-O,O')钛的化合物用于创新光聚合工艺,提高在氧气通常抑制反应的条件下聚合的效率。它们的独特反应性使得过氧自由基能够有效转化为引发自由基,为环境条件下的新型光聚合策略铺平了道路 (El-Roz et al., 2010).

作用机制

Target of Action

Tetrakis(pentane-2,4-dionato-O,O’)titanium, also known as Titanium(IV) acetylacetonate, is a coordination compound where titanium is the central atom. The primary targets of this compound are the biological molecules that can interact with titanium or the pentane-2,4-dionato ligands . The exact targets can vary depending on the specific biological system and the environmental conditions .

Mode of Action

It is known that the compound can interact with various biological molecules through the titanium atom or the pentane-2,4-dionato ligands . These interactions can lead to changes in the structure and function of the target molecules .

Biochemical Pathways

Given the compound’s ability to interact with various biological molecules, it is likely that it can influence multiple pathways . The downstream effects of these interactions can vary widely, potentially leading to changes in cellular processes .

Pharmacokinetics

Like other coordination compounds, its bioavailability is likely to be influenced by factors such as its solubility, stability, and the presence of transport proteins .

Result of Action

Given its ability to interact with various biological molecules, it is likely that it can induce a wide range of effects . These effects can potentially include changes in cellular processes, alterations in the function of proteins, and disruptions of biochemical pathways .

Action Environment

The action, efficacy, and stability of Tetrakis(pentane-2,4-dionato-O,O’)titanium can be influenced by various environmental factors . These factors can include the pH of the environment, the presence of other ions or molecules, and the temperature . Understanding these factors is crucial for predicting the compound’s behavior in different biological systems .

属性

| { "Design of the Synthesis Pathway": "The synthesis of Tetrakis(pentane-2,4-dionato-O,O')titanium can be achieved by reacting titanium tetrachloride with pentane-2,4-dione in the presence of a base. The resulting intermediate can then be reacted with additional pentane-2,4-dione to form the final product.", "Starting Materials": [ "Titanium tetrachloride", "Pentane-2,4-dione", "Base (e.g. sodium hydroxide)" ], "Reaction": [ "Step 1: Dissolve titanium tetrachloride in anhydrous pentane-2,4-dione.", "Step 2: Add a base (e.g. sodium hydroxide) to the solution to initiate the reaction.", "Step 3: Heat the reaction mixture under reflux for several hours.", "Step 4: Cool the reaction mixture and filter off any solid impurities.", "Step 5: Concentrate the filtrate under reduced pressure to obtain a crude product.", "Step 6: Purify the crude product by recrystallization from a suitable solvent (e.g. ethanol).", "Step 7: Dry the purified product under vacuum to obtain Tetrakis(pentane-2,4-dionato-O,O')titanium." ] } | |

CAS 编号 |

17501-79-0 |

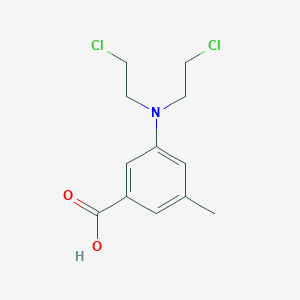

分子式 |

C20H32O8Ti |

分子量 |

448.3 g/mol |

IUPAC 名称 |

4-hydroxypent-3-en-2-one;titanium |

InChI |

InChI=1S/4C5H8O2.Ti/c4*1-4(6)3-5(2)7;/h4*3,6H,1-2H3; |

InChI 键 |

RYSXWUYLAWPLES-UHFFFAOYSA-N |

手性 SMILES |

C/C(=C/C(=O)C)/[O-].C/C(=C/C(=O)C)/[O-].C/C(=C/C(=O)C)/[O-].C/C(=C/C(=O)C)/[O-].[Ti+4] |

SMILES |

CC(=CC(=O)C)[O-].CC(=CC(=O)C)[O-].CC(=CC(=O)C)[O-].CC(=CC(=O)C)[O-].[Ti+4] |

规范 SMILES |

CC(=CC(=O)C)O.CC(=CC(=O)C)O.CC(=CC(=O)C)O.CC(=CC(=O)C)O.[Ti] |

其他 CAS 编号 |

17501-79-0 |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-Chloro-5,6,7,9,10,14b-hexahydroisoquinolino[2,1-d][1,4]benzodiazepine](/img/structure/B98223.png)